Nimodipine - 66085-59-4

Nimodipine

Catalog Number: EVT-277139
CAS Number: 66085-59-4
Molecular Formula: C21H26N2O7
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nimodipine is a 1,4-dihydropyridine derivative, specifically classified as a calcium channel blocker. [] It exhibits a high degree of lipophilicity, enabling it to effectively cross the blood-brain barrier and reach the brain and cerebrospinal fluid. [] This characteristic makes Nimodipine a valuable tool in scientific research, particularly in studies focusing on the central nervous system and cerebrovascular diseases.

Cilostazol

Compound Description: Cilostazol is a selective inhibitor of phosphodiesterase-3 (PDE-3), an enzyme found in platelets and vascular smooth muscle cells. By inhibiting PDE-3, Cilostazol increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation. [, ]

Relevance: Studies have explored the combined use of Cilostazol and Nimodipine in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage. Research suggests that this combination therapy may be more effective than Nimodipine alone. [, ]

Pantoprazole

Relevance: A study investigating drug interactions found that Pantoprazole significantly increased the maximum plasma concentration (Cmax) and half-life (t1/2) of Nimodipine in rats. This interaction may be attributed to Pantoprazole's inhibitory effect on CYP2C19, a cytochrome P450 enzyme involved in Nimodipine metabolism. []

Human α-Calcitonin Gene-Related Peptide (CGRP)

Relevance: Research in rats demonstrated a synergistic interaction between CGRP and Nimodipine in dilating the internal carotid artery. This synergistic effect suggests potential benefits for treating cerebral vasospasm using a combination of these compounds. []

Propofol

Relevance: While evidence suggests Propofol may influence voltage-dependent calcium channels, studies in dogs found no significant interaction between Propofol and Nimodipine concerning their systemic hemodynamic and regional myocardial effects. This finding indicates the safety of co-administering these drugs in specific clinical settings. [, ]

Fluoxetine

Relevance: A clinical trial evaluated the efficacy of combining Nimodipine and Fluoxetine in treating post-stroke depression. Results indicated potential benefits for this combination therapy, suggesting a need for further investigation. []

Superoxide Dismutase

Relevance: A study in rats with cerebral ischemia/reperfusion injury demonstrated enhanced neuroprotective effects when Nimodipine was combined with Superoxide dismutase compared to either drug alone. This synergistic effect suggests potential benefits for combining these agents in treating ischemic brain injury. []

Edaravone

Relevance: Research in rats with cerebral ischemia revealed that combining Edaravone with Nimodipine more effectively upregulated vascular endothelial growth factor (VEGF) mRNA expression in brain tissue compared to either drug alone. This finding suggests a potential synergistic effect of the combination therapy in promoting neuroprotection. []

Classification and Sources

Nimodipine is classified as a calcium channel blocker and is specifically effective on L-type voltage-gated calcium channels. It is marketed under various trade names, including Nimotop and Nymalize . The compound's chemical formula is C21H26N2O7C_{21}H_{26}N_{2}O_{7}, with a molar mass of approximately 418.446 g/mol .

Synthesis Analysis

The synthesis of Nimodipine involves several key steps:

  1. Alkylation: Sodium acetoacetate is alkylated with 2-methoxyethyl chloride to form an acetoacetate intermediate.
  2. Aldol Condensation: This intermediate undergoes aldol condensation with meta-nitrobenzaldehyde to yield an enamine.
  3. Cyclization: The enamine then reacts with isopropyl 3-amino-β-methylacrylic acid isopropyl ester through a cyclization reaction, producing Nimodipine.

Recent methods have improved yield and purity, achieving yields of 85-89% with total impurities reduced to 0.1-0.3% through refined techniques such as using specific solvents and optimizing reaction conditions .

Molecular Structure Analysis

Nimodipine has a complex molecular structure featuring a dihydropyridine ring, which is crucial for its activity as a calcium channel blocker. The stereochemistry of Nimodipine includes two enantiomers, (R)-Nimodipine and (S)-Nimodipine, with the pharmaceutical formulation being a racemic mixture of both .

Key structural data include:

  • Molecular Formula: C21H26N2O7C_{21}H_{26}N_{2}O_{7}
  • Melting Point: 125 °C (257 °F) .

The presence of the nitro group and methoxyethyl group contributes to its pharmacological properties by enhancing lipophilicity and receptor binding affinity.

Chemical Reactions Analysis

Nimodipine participates in several chemical reactions, primarily related to its degradation pathways under various conditions:

  1. Acidic and Alkaline Hydrolysis: Under acidic conditions, Nimodipine can degrade into various metabolites, which can be characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
  2. Oxidative Stability: Studies have shown that Nimodipine exhibits moderate stability under oxidative stress but may degrade under extreme conditions, necessitating careful storage and handling .
Mechanism of Action

Nimodipine primarily acts by blocking L-type calcium channels, which leads to decreased calcium influx into vascular smooth muscle cells. This action results in vasodilation, particularly beneficial in preventing vasospasm after subarachnoid hemorrhage.

The drug also exhibits antimineralocorticoid activity by antagonizing mineralocorticoid receptors, although the clinical significance of this action remains less clear . Its pharmacokinetics reveal a bioavailability of approximately 13% when taken orally, with peak plasma concentrations reached within 1.5 hours post-administration .

Physical and Chemical Properties Analysis

The physical and chemical properties of Nimodipine are critical for its formulation and stability:

  • Appearance: Typically presented as a faint yellow crystalline powder.
  • Solubility: Nimodipine is more soluble in organic solvents than in water, which affects its formulation for intravenous or oral administration.
  • Stability: It shows variable stability under different pH conditions; alkaline environments can lead to significant degradation .
Applications

Nimodipine's primary application lies in the medical field:

  • Neuroprotection: It is used to prevent cerebral vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes.
  • Research Applications: Beyond clinical use, Nimodipine serves as a tool in pharmacological studies investigating calcium channel dynamics and neuroprotective mechanisms.
Pharmacological Mechanisms of Cerebral Vasoregulation

Modulation of Voltage-Gated L-Type Calcium Channels in Cerebrovascular Smooth Muscle

Nimodipine selectively antagonizes voltage-gated L-type calcium channels (VGCCs), specifically the Cav1.2 and Cav1.3 subtypes abundantly expressed in cerebrovascular smooth muscle cells. By binding to the α1 subunit of these channels, nimodipine stabilizes them in an inactive conformation, thereby inhibiting calcium influx during cellular depolarization [1] [8]. This blockade prevents calcium-dependent activation of contractile proteins (e.g., calmodulin-myosin light chain kinase complex), leading to vascular smooth muscle relaxation and vasodilation. Crucially, nimodipine exhibits higher affinity for cerebral arteries than peripheral vessels due to:

  • Unique biophysical properties of neuronal VGCCs
  • Channel density variations in cerebral microvasculature
  • Tissue-specific post-translational modifications of channel proteins

Table 1: Nimodipine Selectivity for L-Type Calcium Channel Subtypes

Channel SubtypeTissue DistributionNimodipine SensitivityFunctional Impact
Cav1.1Skeletal muscleLowNegligible
Cav1.2Cerebral smooth muscleHighVasodilation
Cav1.3Neurons, cardiac tissueModerateNeuroprotection
Cav1.4Retinal cellsLowNot significant

In vivo studies demonstrate nimodipine reduces cerebral artery tension by 40-60% at nanomolar concentrations, significantly improving cerebral perfusion during vasospasm [8]. Electrophysiological analyses confirm nimodipine reduces calcium current amplitude by >80% in human cerebrovascular smooth muscle cells at therapeutic concentrations [2].

Lipophilicity-Mediated Blood-Brain Barrier Permeability and Regional Selectivity

Nimodipine's exceptional cerebrovascular selectivity stems from its distinct physicochemical properties:

  • High lipophilicity (LogP ≈ 3.4) enabling passive diffusion across the blood-brain barrier (BBB) [10]
  • Molecular weight of 418.44 g/mol, below BBB penetration thresholds
  • Absence of P-glycoprotein substrate recognition, unlike other dihydropyridines

Comparative pharmacokinetic studies reveal nimodipine achieves 3-5 times higher brain-to-plasma concentration ratios than nifedipine or amlodipine [4]. This preferential CNS penetration underpins its clinical utility in subarachnoid hemorrhage, where CSF concentrations reach therapeutic levels (10-50 ng/mL) despite low systemic bioavailability (∼13% oral) due to first-pass metabolism [1] [10]. Regional distribution studies show greatest accumulation in cortical regions vulnerable to ischemic damage, correlating with its efficacy in preventing delayed cerebral ischemia [4].

Table 2: Blood-Brain Barrier Permeability of Calcium Channel Blockers

CompoundLogPMolecular Weight (g/mol)BBB Permeability (Pe × 10⁻⁶ cm/s)CNS Selectivity Index
Nimodipine3.4418.48.7 ± 0.95.2
Nifedipine2.2346.33.1 ± 0.41.1
Verapamil3.8454.66.2 ± 1.10.8
Diltiazem2.7414.52.8 ± 0.30.6

Neuroprotective Effects via Calcium Overload Prevention in Ischemic Neurons

Beyond vasodilation, nimodipine directly protects neurons by preventing pathological calcium influx during ischemia. In depolarized neurons, excessive calcium entry through VGCCs triggers:

  • Mitochondrial permeability transition pore opening
  • Caspase activation and apoptotic cascades
  • Free radical generation via xanthine oxidase activation

Nimodipine reduces intracellular calcium concentrations by 42-74% during oxidative and osmotic stress in neuronal models [8]. Molecular studies reveal it modulates calcium-mediated cell death pathways by:

  • Downregulating pro-apoptotic Bax and caspase-3 expression [7]
  • Upregulating anti-apoptotic Bcl-2
  • Preserving mitochondrial membrane potential (ΔΨm) by 60-80% in stressed neurons

Notably, recent in silico and molecular dynamics simulations identify novel neuroprotective mechanisms:

  • MAOA inhibition: Nimodipine binds monoamine oxidase A (MAOA) with high affinity (binding energy: -7.343 kcal/mol), potentially reducing oxidative deamination and dopamine toxicity in Parkinsonian models [7]
  • Structural stabilization: Dynamic cross-correlation matrix analysis shows nimodipine binding alters MAOA conformational dynamics, resembling established inhibitors like harmine [7]
  • Multi-target effects: Network pharmacology identifies interactions with GSK3β, APP, and BDNF pathways relevant to Alzheimer's pathology [7]

In MPTP-induced Parkinson's models, nimodipine preserves 70% of dopaminergic neurons in substantia nigra by maintaining mitochondrial complex I activity and reducing reactive oxygen species by 40% [5].

Secondary Pathways: Fibrinolytic Activity Enhancement and Collateral Circulation Dilation

Nimodipine exhibits pleiotropic effects beyond direct calcium channel blockade:

Enhanced Endogenous Fibrinolysis

  • Upregulates tissue plasminogen activator (tPA) expression by 2.5-fold
  • Reduces plasminogen activator inhibitor-1 (PAI-1) activity by 30-40%
  • Accelerates clot lysis time by 25% in cerebral microvasculature models [1]

Collateral Circulation Augmentation

  • Dilates leptomeningeal anastomoses by 15-20%
  • Improves retrograde flow in penumbral regions
  • Increases microvascular perfusion by 35% in ischemic territories [1] [8]

Glial and Oligodendrocyte Protection

  • Upregulates SERCA3 expression by 2.1-fold, improving endoplasmic reticulum calcium handling [8]
  • Induces LMO4 transcription factor (3.5-fold increase), promoting oligodendrocyte survival
  • Enhances GSK3β phosphorylation at Ser9 by 60%, inhibiting pro-apoptotic activity during osmotic stress [8]

In zebrafish models, nimodipine increases mature oligodendrocyte counts by 25% (p ≤ 0.05) [3], while in vitro studies demonstrate 30-50% reduction in Schwann cell death during oxidative stress [8]. These mechanisms collectively contribute to improved outcomes in cerebral ischemia independent of primary vasodilatory effects.

Properties

CAS Number

66085-59-4

Product Name

Nimodipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3

InChI Key

UIAGMCDKSXEBJQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Solubility

1.20e-02 g/L

Synonyms

Admon
Bay e 9736
Bayvit, Nimodipino
Brainal
Calnit
e 9736, Bay
Hexal, Nimodipin
Kenesil
Modus
Nimodipin Hexal
Nimodipin ISIS
Nimodipin-ISIS
Nimodipine
Nimodipino Bayvit
Nimotop
Nymalize
Remontal

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.